2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring and a pyrimidine ring. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms . Both of these structures are common in many biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and pyrimidine rings suggests that the compound may have aromatic properties, which could affect its chemical behavior .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like polarity, solubility, melting point, and boiling point would depend on the nature and arrangement of its functional groups .Scientific Research Applications
Antitumor Activity
Thieno[3,2-d]pyrimidine derivatives, including compounds structurally related to the specific chemical mentioned, have been synthesized and evaluated for their antitumor activities against various cancer cell lines. The synthesis of novel derivatives has shown potent anticancer activity, comparable to that of doxorubicin, on human cancer cell lines including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) (Hafez & El-Gazzar, 2017). These findings highlight the potential of thieno[3,2-d]pyrimidine derivatives as candidates for further development in cancer therapy.
Antimicrobial and Antioxidant Evaluation
Some thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities, revealing that certain compounds exhibit promising antimicrobial properties. Additionally, these compounds have been tested for antioxidant activities, with some showing equivalent activities to acetylsalicylic acid, indicating their potential as antimicrobial and antioxidant agents (Cannito et al., 1990).
Synthetic Approaches and Multi-Electrochromic Properties
Research into thieno[3,2-d]pyrimidine derivatives has also included the development of synthetic approaches to these compounds, with studies detailing efficient synthesis methods. Moreover, the electrochromic properties of polymers based on thieno[3,2-d]pyrimidine derivatives have been investigated, demonstrating their potential in electrochromic devices due to their fast switching times, reasonable optical contrast, and good coloration efficiency (Hu et al., 2019).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Thieno[3,2-d]pyrimidine derivatives have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the folate pathway, showing significant inhibitory activity and potential as antitumor agents. The research suggests that modifications to the thieno[3,2-d]pyrimidine structure, such as ethyl substitution, can significantly increase both the potency and spectrum of tumor inhibition in vitro (Gangjee et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S2/c1-2-15-6-3-4-8-17(15)23-19(26)14-25-18-10-13-30-20(18)21(27)24(22(25)28)11-9-16-7-5-12-29-16/h3-8,10,12-13,20H,2,9,11,14H2,1H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPQODRSYMPFDY-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N3O3S2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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